molecular formula C28H32N2O4S B2823421 N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-79-0

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2823421
CAS RN: 501352-79-0
M. Wt: 492.63
InChI Key: XVPUUZWLWLTUIA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O4S and its molecular weight is 492.63. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Investigations and Chemical Properties

  • Synthesis and Chemical Reactivity : The compound's relevance is illustrated through synthetic investigations in the field of curare alkaloids, highlighting its utility in producing bis-dihydroisoquinoline compounds. These studies demonstrate its role in the synthesis of complex alkaloid structures, underscoring the compound's significance in exploring pharmacologically active substances (Voronin et al., 1969).

  • Chemical Synthesis Techniques : Another study focuses on an efficient synthesis method for isoquinoline derivatives, showing the compound's application in streamlining synthetic pathways for producing complex molecules (Gore & Narasimhan, 1988).

Pharmacological Potential

  • Platelet Antiaggregating Activity : Research into carbothioamides, including derivatives similar to the compound , reveals potential platelet antiaggregating activity. These findings highlight the compound's potential in developing new treatments for diseases associated with platelet aggregation (Ranise et al., 1991).

  • Cytotoxic Activity on Human Cancer Cells : Studies on isoquinolinequinone–amino acid derivatives indicate that certain structural analogs of the compound possess moderate to high cytotoxic activity against cancer cell lines. This underscores its importance in the search for novel anticancer agents (Valderrama et al., 2016).

Molecular Interactions and Mechanisms

  • Inhibition of ABCB1 Activity : Research demonstrates the compound's relevance in studying ABCB1 inhibitors, highlighting its application in overcoming drug resistance by modulating efflux transporter activity. This could be crucial for improving drug delivery and efficacy in treating various diseases (Colabufo et al., 2008).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4S/c1-18-12-19(2)14-21(13-18)29-28(35)30-11-10-20-15-26(32-4)27(33-5)16-22(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-9,12-16,23H,10-11,17H2,1-5H3,(H,29,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPUUZWLWLTUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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